molecular formula C15H17Cl2NO2 B2420957 N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide CAS No. 2411181-40-1

N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide

Cat. No. B2420957
CAS RN: 2411181-40-1
M. Wt: 314.21
InChI Key: WUVCHWLSHFRPJU-NWDGAFQWSA-N
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Description

Compounds with similar structures, such as N-(3,4-Dichlorophenyl)octanamide , are typically solid at room temperature . They belong to the class of organic compounds known as amides, which are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a dichlorophenyl group, an amide group, and a variable R group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines . They can also participate in condensation reactions .


Physical And Chemical Properties Analysis

Amides have a polar carbonyl group, which can participate in hydrogen bonding, making these compounds relatively high boiling and often solid at room temperature . The presence of halogens like chlorine can also affect the compound’s reactivity and stability .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. In general, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c1-2-15(20)18(11-4-5-12(19)8-11)9-10-3-6-13(16)14(17)7-10/h2-3,6-7,11-12,19H,1,4-5,8-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVCHWLSHFRPJU-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N(CC1=CC(=C(C=C1)Cl)Cl)[C@H]2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide

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